Substance P (1-7) ditrifluoroacetate is a significant bioactive metabolite derived from the neuropeptide substance P, which is part of the tachykinin family. This compound is recognized for its potent biological activities, including anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects. The molecular formula for Substance P (1-7) ditrifluoroacetate is , with a molecular weight of approximately 1128.1 g/mol. It is classified as a peptide and is primarily utilized in neuropharmacological research due to its interactions with neurokinin receptors, which play a crucial role in pain modulation and other physiological processes .
The synthesis of Substance P (1-7) ditrifluoroacetate typically involves two primary methods:
The SPPS method typically employs excess solvents and reagents, raising concerns about environmental sustainability. Recent studies emphasize the need for greener synthesis methods to minimize waste and improve efficiency .
Substance P (1-7) ditrifluoroacetate consists of a complex arrangement of amino acids that contribute to its biological activity. The structural data reveals that it retains significant receptor affinity, particularly towards neurokinin receptors.
Substance P (1-7) ditrifluoroacetate undergoes several key chemical reactions:
These reactions are essential for both its formation and subsequent biological activity, allowing it to exert its effects on neurokinin receptors effectively.
Substance P (1-7) functions primarily through its interaction with neurokinin receptors, particularly neurokinin receptor 1. Upon binding, it initiates a cascade of intracellular signaling pathways that modulate pain perception and inflammation.
The activation of neurokinin receptors by Substance P (1-7) leads to increased levels of inositol trisphosphate and cyclic adenosine monophosphate, which are crucial for various cellular responses. Additionally, this compound acts as an antagonist against substance P-induced responses in certain contexts, indicating its role as an endogenous modulator within the central nervous system .
Substance P (1-7) ditrifluoroacetate exhibits characteristics typical of peptides, including solubility in polar solvents and stability under physiological conditions.
The compound's chemical properties include:
These properties make it suitable for various experimental applications in biochemical research.
Substance P (1-7) ditrifluoroacetate has several scientific uses:
The discovery of Substance P dates to 1931, when Ulf von Euler and John Gaddum identified a tissue extract causing intestinal contraction in vitro [1] [4]. Seven decades of research culminated in 1971 with the elucidation of its undecapeptide structure (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) [4]. During the 1980s, enzymatic processing of Substance P emerged as a critical regulatory mechanism. Research revealed that endopeptidases (e.g., endopeptidase 24.11) and angiotensin-converting enzyme cleave Substance P at the Phe⁷-Phe⁸ bond, generating the N-terminal heptapeptide Substance P(1–7) [6]. This metabolite was subsequently identified in in vivo perfusion studies, confirming its physiological relevance [6]. The trifluoroacetate salt form—Substance P(1–7) ditrifluoroacetate—later became standardized for research due to its enhanced solubility and stability in experimental buffers [3].
C-terminally truncated fragments exhibit biological activities distinct from full-length Substance P. While Substance P primarily activates neurokinin 1 receptor through its C-terminal domain [5] [6], the N-terminal fragment Substance P(1–7) lacks affinity for this receptor. Instead, it modulates physiological processes through alternative pathways:
This review exclusively examines the chemical properties, stability, and research applications of Substance P(1–7) ditrifluoroacetate. Key aspects include:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0